Triphenylphosphine Borane

Catalog No.
S759769
CAS No.
2049-55-0
M.F
C18H15BP
M. Wt
273.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine Borane

CAS Number

2049-55-0

Product Name

Triphenylphosphine Borane

Molecular Formula

C18H15BP

Molecular Weight

273.1 g/mol

InChI

InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

QFLQJPFCNMSTJZ-UHFFFAOYSA-N

SMILES

[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis:

  • Hydroboration: Ph3PBH3 acts as a Lewis acid catalyst in hydroboration reactions, facilitating the addition of a boron-hydrogen bond (B-H) across unsaturated carbon-carbon double bonds (C=C). This allows for the controlled introduction of functional groups into organic molecules, making it a valuable tool for organic synthesis.
  • Dehydrogenation: Ph3PBH3 can also be used as a dehydrogenation catalyst, removing hydrogen atoms from organic molecules. This is particularly useful in the synthesis of alkenes (compounds with C=C double bonds) and alkynes (compounds with C≡C triple bonds).

Catalysis:

  • Transition Metal Catalysis: Ph3PBH3 acts as a ligand (a molecule that binds to a central metal atom) in transition metal catalysis. It helps stabilize the metal catalyst and influence its reactivity, enabling various organic transformations, such as hydrogenation, hydroformylation, and polymerization.
  • Frustrated Lewis Acid (FLA) Chemistry: Ph3PBH3 displays Lewis acidity, meaning it can accept electron pairs from Lewis bases. This property makes it a valuable component in the design of frustrated Lewis acids (FLAs), which are materials with Lewis acidic sites that are too far apart to form stable adducts with Lewis bases. FLAs have potential applications in gas storage, separation, and catalysis.

Medicinal Chemistry:

  • Drug Discovery and Development: Ph3PBH3 plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules that serve as potential drug candidates. Its ability to participate in various organic reactions makes it a valuable tool for medicinal chemists.

Material Science:

  • Precursor for Boron-Based Materials: Ph3PBH3 can be used as a precursor for the synthesis of various boron-based materials, such as boron nitride (BN) and boron carbide (B4C). These materials have unique properties, such as high thermal stability, electrical conductivity, and mechanical strength, making them valuable for various applications in electronics, energy storage, and aerospace engineering.

Triphenylphosphine borane is a chemical compound formed by the interaction of triphenylphosphine and borane. It is classified as a Lewis adduct, where triphenylphosphine acts as a Lewis base donating an electron pair to the electron-deficient borane, resulting in a stable complex. This compound is notable for its unique bonding characteristics and reactivity, making it significant in various chemical applications.

TPB is flammable and reacts violently with water. It can also be harmful if inhaled or absorbed through the skin []. When handling TPB, it is crucial to follow proper laboratory safety procedures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

, primarily involving its Lewis acid-base nature. The formation of the adduct can be represented as follows:

Triphenylphosphine+BoraneTriphenylphosphine borane\text{Triphenylphosphine}+\text{Borane}\rightarrow \text{Triphenylphosphine borane}

This reaction leads to changes in hybridization of the boron atom from sp2sp^2 to sp3sp^3, affecting the electronic properties of the compound . Additionally, triphenylphosphine borane can undergo hydrolysis and deprotection reactions when treated with amines, facilitating the release of borane or other functional groups .

The synthesis of triphenylphosphine borane typically involves the direct reaction between triphenylphosphine and borane gas or its derivatives under an inert atmosphere to prevent oxidation. Common methods include:

  • Direct Reaction: Mixing triphenylphosphine with borane in a solvent like diethyl ether or tetrahydrofuran at low temperatures.
  • Using Boron Trifluoride: Reacting triphenylphosphine with boron trifluoride followed by reduction can yield triphenylphosphine borane .
  • Adduct Formation: The compound can also be synthesized through the reaction of phosphines with various boranes, resulting in different phosphine-borane complexes .

Triphenylphosphine borane is utilized in various applications including:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in hydrophosphination reactions.
  • Chemical Synthesis: Employed as a reducing agent for carbonyl compounds and in the synthesis of organophosphorus compounds.
  • Material Science: Used in the development of polymeric materials and as a precursor for other phosphorous-containing compounds.

Studies have focused on the interaction between triphenylphosphine borane and various substrates, revealing its role as a Lewis acid-base adduct. The interaction alters electronic properties, which can enhance reactivity towards electrophiles and nucleophiles alike . The stability and reactivity of this compound make it a subject of interest for developing new catalytic processes.

Several compounds share structural and functional similarities with triphenylphosphine borane. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
TriphenylphosphineTertiary PhosphineCommonly used ligand in coordination chemistry
Boron TrifluorideLewis AcidStronger Lewis acid compared to boranes
Diphenylphosphine BoranePhosphine-BoraneLess sterically hindered than triphenyl variant
Triethylamine BoraneBoron ComplexLess bulky than triphenyl derivatives
Phosphorus TrichlorideHalogenated PhosphorusHighly reactive; used in synthetic transformations

Triphenylphosphine borane stands out due to its stability and versatility in forming adducts, making it valuable for both academic research and industrial applications.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (80%): Flammable solid [Danger Flammable solids];
H261 (80%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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